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Compound of Interest

Compound Name: Indeno[1,2,3-cd]fluoranthene

Cat. No.: B110305 Get Quote

An In-depth Examination of its Properties, Synthesis, Analysis, and Biological Significance

This technical guide provides a comprehensive overview of Indeno[1,2,3-cd]fluoranthene, a

polycyclic aromatic hydrocarbon (PAH), tailored for researchers, scientists, and professionals in

drug development. This document consolidates critical data on its chemical identity,

physicochemical properties, and toxicological profile, alongside representative experimental

protocols and an exploration of its biological interactions.

Chemical Identity and Properties
Indeno[1,2,3-cd]fluoranthene is a high molecular weight PAH composed of five fused

aromatic rings. Understanding its fundamental properties is crucial for its application in

research and for assessing its environmental and health impacts.

Table 1: Chemical Identifiers and Synonyms
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Identifier Value

CAS Number 193-43-1[1][2]

Molecular Formula C₂₂H₁₂[1][2]

Synonym 1,2:5,6-Dibenzopyracylene[1]

IUPAC Name Indeno[1,2,3-cd]fluoranthene

InChI

InChI=1S/C22H12/c1-2-6-14-13(5-1)17-9-10-

19-15-7-3-4-8-16(15)20-12-11-

18(14)21(17)22(19)20/h1-12H[2][3]

InChIKey XAKRHFYJDSMEMI-UHFFFAOYSA-N[2]

Table 2: Physicochemical Properties

Note: Experimental data for some properties of Indeno[1,2,3-cd]fluoranthene are limited.

Data for the closely related and structurally similar compound, Indeno[1,2,3-cd]pyrene (CAS:

193-39-5), are provided as a reference where specific data for Indeno[1,2,3-cd]fluoranthene
is unavailable.

Property Value Reference Compound

Molecular Weight 276.33 g/mol [1] -

Appearance Yellow crystals[4] Indeno[1,2,3-cd]pyrene

Melting Point 164 °C (327 °F)[4] Indeno[1,2,3-cd]pyrene

Boiling Point 536 °C (997 °F)[4] Indeno[1,2,3-cd]pyrene

Water Solubility Very low[5] Indeno[1,2,3-cd]pyrene

Vapor Pressure 1 x 10⁻¹⁰ mm Hg (at 20 °C)[5] Indeno[1,2,3-cd]pyrene

Synthesis and Experimental Protocols
The synthesis of Indeno[1,2,3-cd]fluoranthene and its derivatives often involves multi-step

chemical reactions. Below is a representative protocol for the synthesis of a fluoranthene core
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structure, which can be adapted for specific derivatives.

Representative Synthesis of a Fluoranthene Derivative
A common strategy for constructing the fluoranthene core involves the coupling of naphthalene

and benzene fragments. One such approach is the sequential Suzuki-Miyaura coupling and

intramolecular C-H arylation reactions.

Experimental Protocol:

Step 1: Suzuki-Miyaura Coupling. A suitably substituted naphthalene derivative (e.g., a di-

halogenated acenaphthene) is reacted with an arylboronic acid in the presence of a

palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system

(e.g., toluene/ethanol/water). The reaction mixture is typically heated under an inert

atmosphere for several hours.

Step 2: Purification. Upon completion, the reaction is cooled, and the organic phase is

separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is

removed under reduced pressure, and the crude product is purified by column

chromatography on silica gel.

Step 3: Intramolecular C-H Arylation. The purified product from the previous step is then

subjected to an intramolecular C-H arylation reaction to form the final fluoranthene ring

system. This is often achieved using a palladium catalyst (e.g., Pd(OAc)₂) with a suitable

ligand and a base in a high-boiling point solvent.

Step 4: Final Purification. The final product is purified using techniques such as

recrystallization or column chromatography to yield the pure fluoranthene derivative.

Analytical Quantification Protocol
The quantification of Indeno[1,2,3-cd]fluoranthene in environmental or biological samples

typically involves extraction followed by chromatographic analysis.

Experimental Protocol:

Sample Preparation (Solid Matrix):
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A known weight of the solid sample (e.g., soil, sediment) is mixed with a drying agent (e.g.,

anhydrous sodium sulfate).

The sample is then extracted using a suitable organic solvent (e.g., dichloromethane,

acetone/hexane mixture) via methods such as Soxhlet extraction, ultrasonic extraction, or

accelerated solvent extraction.

The extract is concentrated and subjected to a cleanup procedure, often using solid-phase

extraction (SPE) with silica or alumina cartridges to remove interfering compounds.

Instrumental Analysis (HPLC-FLD):

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped

with a fluorescence detector (FLD) is commonly used for the sensitive detection of PAHs.

[6]

Column: A C18 reverse-phase column is typically employed for separation.

Mobile Phase: A gradient of acetonitrile and water is a common mobile phase system.

Detection: The fluorescence detector is set to the specific excitation and emission

wavelengths for Indeno[1,2,3-cd]fluoranthene for selective and sensitive detection.

Quantification: Quantification is achieved by comparing the peak area of the analyte in the

sample to a calibration curve generated from certified reference standards.[7]

Biological Activity and Signaling Pathways
Indeno[1,2,3-cd]fluoranthene, like many PAHs, is of significant interest due to its potential

toxic and carcinogenic effects. Its biological activities are often mediated through interactions

with specific cellular receptors and signaling pathways. The closely related compound,

Indeno[1,2,3-cd]pyrene, has been shown to exert its effects through the Aryl Hydrocarbon

Receptor (AhR) and the Estrogen Receptor α (ERα) signaling pathways.[8][9]

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The AhR is a ligand-activated transcription factor that plays a crucial role in the metabolism of

xenobiotics.
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Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Activation.

Upon entering the cell, Indeno[1,2,3-cd]pyrene binds to the AhR, which is located in the

cytoplasm in a complex with heat shock protein 90 (Hsp90) and other co-chaperones. This

binding leads to a conformational change and translocation of the ligand-receptor complex into

the nucleus. In the nucleus, AhR dissociates from its chaperones and dimerizes with the AhR

nuclear translocator (ARNT). This heterodimer then binds to specific DNA sequences known as

xenobiotic response elements (XREs) in the promoter regions of target genes, such as

cytochrome P450 enzymes (e.g., CYP1A1), leading to their increased transcription. This

metabolic activation is a key step in the pro-carcinogenic activity of many PAHs.

Metabolism and Genotoxicity
The metabolism of PAHs is a double-edged sword. While it is a detoxification process, it can

also lead to the formation of reactive metabolites that can bind to DNA, forming DNA adducts.

These adducts can lead to mutations and initiate carcinogenesis.
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Caption: General Metabolic Activation Pathway of a Polycyclic Aromatic Hydrocarbon.

The metabolic activation of Indeno[1,2,3-cd]pyrene is thought to follow a similar pathway to

other carcinogenic PAHs.[4] Phase I metabolism, primarily mediated by cytochrome P450

enzymes, introduces oxygen into the PAH structure, often forming reactive epoxide
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intermediates. These can be further metabolized by enzymes like epoxide hydrolase to form

diols, which can then be re-oxidized by P450s to form highly reactive diol epoxides. These diol

epoxides are ultimate carcinogens that can covalently bind to DNA, forming adducts that can

lead to mutations if not repaired. Phase II metabolism involves conjugation reactions (e.g., with

glutathione) that increase water solubility and facilitate excretion.[10]

Conclusion
Indeno[1,2,3-cd]fluoranthene is a polycyclic aromatic hydrocarbon with significant

implications for environmental science and toxicology. For researchers and professionals in

drug development, understanding its chemical properties, synthesis, and biological interactions

is paramount for assessing its potential risks and for its use as a research tool. The provided

protocols and pathway diagrams offer a foundational understanding for further investigation into

this and other related polycyclic aromatic hydrocarbons. Further research is warranted to fully

elucidate the specific biological effects and mechanisms of action of Indeno[1,2,3-
cd]fluoranthene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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